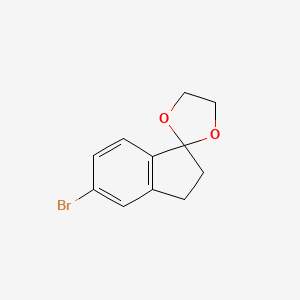

5-Bromo-1,1-(ethylenedioxo)-indane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTGQIOPLISLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=C1C=C(C=C3)Br)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669790 | |

| Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760995-51-5 | |

| Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Properties and Activity of GSK1070916 (Formerly Associated with CAS 760995-51-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. While initially associated with CAS number 760995-51-5, the correct and primary CAS registry number for this compound is 942918-07-2 . GSK1070916 is an ATP-competitive inhibitor with significant anti-proliferative activity across a broad range of cancer cell lines, making it a valuable tool for oncology research and drug development.

Physicochemical Properties

GSK1070916 is a synthetic organic molecule with the following key properties:

| Property | Value |

| IUPAC Name | 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea |

| CAS Number | 942918-07-2 |

| Molecular Formula | C30H33N7O |

| Molecular Weight | 507.63 g/mol |

| SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO, insoluble in water |

Biological Activity and Mechanism of Action

GSK1070916 is a highly potent and selective inhibitor of the serine/threonine kinases Aurora B and Aurora C. These kinases are critical regulators of mitosis, playing essential roles in chromosome segregation and cytokinesis. Overexpression of Aurora kinases is frequently observed in various human tumors.

The primary mechanism of action for GSK1070916 is as a reversible and ATP-competitive inhibitor. It binds to the ATP-binding pocket of Aurora B and C, preventing the phosphorylation of their downstream substrates. A key characteristic of GSK1070916 is its extremely long enzyme-inhibitor dissociation half-life, which is greater than 480 minutes for Aurora B and 270 minutes for Aurora C. This prolonged residence time contributes to its sustained inhibitory activity.[1]

Kinase Inhibition Profile

The inhibitory activity of GSK1070916 against various kinases is summarized in the table below. The data highlights its high selectivity for Aurora B and C over Aurora A.

| Target Kinase | Inhibition Constant (Ki) | IC50 |

| Aurora B-INCENP | 0.38 ± 0.29 nM[1][2] | 3.5 nM[1][3] |

| Aurora C-INCENP | 1.5 ± 0.4 nM[1] | 6.5 nM[1][3] |

| Aurora A-TPX2 | 492 ± 61 nM[2] | 1100 nM[1] |

| FLT1 | - | 42 nM[2] |

| TIE2 | - | 59 nM[2] |

| SIK | - | 70 nM[2] |

| FLT4 | - | 74 nM[2] |

| FGFR1 | - | 78 nM[2] |

Cellular Activity

Treatment of human tumor cells with GSK1070916 leads to a dose-dependent inhibition of the phosphorylation of histone H3 on serine 10 (H3S10), a specific substrate of Aurora B kinase.[4] This inhibition of Aurora B activity disrupts proper chromosome alignment and segregation, leading to a failure of cytokinesis, resulting in polyploidy and eventual apoptosis.[4] GSK1070916 demonstrates potent anti-proliferative effects across a wide array of cancer cell lines.

| Cell Line (Cancer Type) | EC50 (Anti-proliferative) | EC50 (H3-S10 Phosphorylation Inhibition) |

| A549 (Lung) | 7 nM[2] | 8 - 118 nM (average range across cell lines)[2] |

| Various Tumor Cell Lines | Median of 8 nM across >100 cell lines[3] | - |

Signaling Pathway

GSK1070916 primarily targets the Aurora B signaling pathway, a critical component of the mitotic checkpoint. The diagram below illustrates the central role of Aurora B in mitosis and the point of inhibition by GSK1070916.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of GSK1070916 against Aurora kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP complexes are used as the enzyme sources. A fluorescently labeled peptide substrate, such as 5FAM-PKAtide, is utilized.

-

Compound Dilution: GSK1070916 is serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction:

-

The kinase, peptide substrate, and ATP are combined in an appropriate assay buffer.

-

GSK1070916 dilutions or DMSO (vehicle control) are added to the reaction mixture.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as fluorescence polarization or mobility shift assay.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cellular Histone H3 Phosphorylation Assay

Objective: To measure the inhibition of Aurora B activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of GSK1070916 or DMSO for a defined period (e.g., 2 hours).

-

Cell Lysis: Cells are lysed to release cellular proteins.

-

ELISA or Western Blot:

-

ELISA: An antibody-based assay is used to capture total Histone H3 and specifically detect the phosphorylated form (H3S10).

-

Western Blot: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-H3S10 and total H3.

-

-

Data Analysis: The level of H3S10 phosphorylation is normalized to the total H3 level. EC50 values are calculated from the dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of GSK1070916 on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Addition: After allowing the cells to attach, serial dilutions of GSK1070916 are added.

-

Incubation: The plates are incubated for an extended period (e.g., 3 to 6 days) to allow for multiple cell divisions.

-

Viability Measurement: Cell viability is determined using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. The results are normalized to the DMSO-treated control, and the EC50 value is calculated.

References

- 1. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 2. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Bromo-1,1-(ethylenedioxo)-indane and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,1-(ethylenedioxo)-indane, a member of the indane class of molecules. While specific biological data on this particular compound is limited in publicly available literature, this document extrapolates potential activities and mechanisms based on structurally similar analogs. The guide covers synthetic methodologies, quantitative biological data of related compounds, and potential signaling pathways, offering a valuable resource for researchers interested in the therapeutic potential of this chemical scaffold.

Synthesis of this compound and Precursors

The synthesis of this compound is a multi-step process commencing from 3-(3-bromophenyl)propanoic acid. The initial step involves an intramolecular Friedel-Crafts acylation to form the indanone core, which is subsequently protected as a ketal.

Experimental Protocols

Synthesis of 5-Bromo-1-indanone:

A common route to 5-bromo-1-indanone is through the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid.

-

Protocol 1: Friedel-Crafts Reaction with Chlorosulfonic Acid

-

3-(3-Bromophenyl)propionic acid is treated with chlorosulfonic acid. The reaction mixture is stirred, typically at room temperature, to facilitate cyclization.

-

Upon completion, the reaction is quenched, and the product, 5-bromo-1-indanone, is isolated and purified.

-

-

Protocol 2: Oxidation of 5-Bromo-2,3-dihydro-1H-inden-1-ol

-

A solution of 5-bromo-2,3-dihydro-1H-inden-1-ol (1 mmol) and 70% tert-butyl hydroperoxide (6-10 equivalents) in water is stirred at 100°C for 24 hours.

-

The reaction is quenched with a saturated solution of sodium thiosulfate.

-

The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by flash column chromatography on silica gel.[1]

-

Synthesis of this compound (Ketalization):

-

General Protocol:

-

5-Bromo-1-indanone is dissolved in a suitable solvent, such as toluene or benzene.

-

A slight excess of ethylene glycol is added, along with a catalytic amount of a strong acid, commonly p-toluenesulfonic acid.

-

The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Biological Activity of Structural Analogs

While quantitative biological data for this compound is not extensively reported in scientific literature, numerous studies have demonstrated the significant anticancer and anticoagulant activities of structurally related indanone and spiro-indane derivatives. The data presented below for these analogs can guide future research into the therapeutic potential of the core compound.

Anticancer Activity of Indanone and Spiro-Indolinone Analogs

The indanone and spiro-indolinone scaffolds are present in a variety of compounds exhibiting potent cytotoxicity against several human cancer cell lines.

| Compound Class | Specific Analog | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 5-Bromo-3-hydrazono-1H-2-indolinones | 4-Fluoro-phenylthiosemicarbazone derivative | Breast (BT-549) | log₁₀GI₅₀ = -6.40 | [2] |

| Non-small cell lung (NCI-H23) | log₁₀GI₅₀ = -6.10 | [2] | ||

| Ovarian (IGROV1) | log₁₀GI₅₀ = -6.02 | [2] | ||

| Spiro[cyclopropane-1,3'-indolin]-2'-ones | Compound 6b | Prostate (DU-145) | <20 µM | [3] |

| Compound 6u | Prostate (DU-145) | <20 µM | [3] | |

| Spiroisoxazoline Indanones | Compound 9f | Breast (MCF-7) | 0.03 ± 0.01 µM | [2] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | Compound 7c | Breast (MCF-7) | 7.17 ± 0.94 µM | |

| Compound 7d | Breast (MCF-7) | 2.93 ± 0.47 µM | ||

| Compound 7d (VEGFR-2 inhibition) | - | 0.503 µM |

A product description from a chemical supplier suggests that this compound itself possesses anticancer effects mediated through apoptosis induction and inhibition of cell cycle progression, as well as anti-inflammatory properties. However, this information should be interpreted with caution as it is not from a peer-reviewed scientific publication.

Potential Signaling Pathways

Based on the biological activities of structurally related compounds, several signaling pathways can be hypothesized as potential targets for this compound and its analogs.

Apoptosis Induction

The anticancer activity of many indanone and spiro-indolinone derivatives is attributed to their ability to induce apoptosis. For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones have been shown to arrest the cell cycle in the G0/G1 phase and induce caspase-3 dependent apoptosis.[3] Furthermore, some indanone spiroisoxazoline derivatives are suggested to activate the mitochondrial-associated pathway of apoptosis, characterized by an increased expression of Bax and caspase-3, and a decreased expression of Bcl-2.[2]

Kinase Inhibition

Certain bromo-indolinone derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase involved in angiogenesis. This suggests that the broader class of bromo-indane compounds may have potential as kinase inhibitors.

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and preliminary biological evaluation of this compound and its analogs.

Conclusion

This compound represents an interesting chemical scaffold with potential for further exploration in drug discovery. While direct biological data is sparse, the known activities of its structural analogs, particularly in the areas of oncology and anticoagulation, provide a strong rationale for its synthesis and biological evaluation. The synthetic routes are accessible, and the potential for derivatization offers opportunities for the development of novel therapeutic agents. Future research should focus on the systematic biological screening of this compound and a library of its analogs to elucidate their specific molecular targets and mechanisms of action.

References

- 1. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 3. research.rug.nl [research.rug.nl]

A Comprehensive Technical Review of Brominated Indane Derivatives: Synthesis, Spectroscopic Analysis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a valuable platform for the design of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The introduction of a bromine atom to the indane nucleus can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. Bromination can enhance lipophilicity, improve metabolic stability, and provide a handle for further synthetic modifications, making brominated indane derivatives an attractive area of research for drug discovery and development.[3] This in-depth technical guide provides a comprehensive review of the synthesis, spectroscopic characterization, and biological evaluation of various brominated indane derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Brominated Indane Derivatives

The synthesis of brominated indane derivatives can be achieved through two primary strategies: direct bromination of a pre-existing indane or indanone core, or by constructing the indane ring from a brominated precursor.

Direct Bromination of Indane and Indanone Derivatives

The direct bromination of indanes and indanones is a common and effective method for introducing bromine atoms onto the carbocyclic framework. The regioselectivity of the bromination is influenced by the reaction conditions, including the brominating agent, solvent, temperature, and the presence of catalysts or light.

Table 1: Synthesis of Brominated Indane Derivatives via Direct Bromination

| Starting Material | Brominating Agent/Conditions | Product(s) | Yield (%) | Reference |

| Indan-1-one | Bromine, Chloroform, 60 min irradiation | 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-one | 39, 10, 18, 15 | [4] |

| 2-Methyl indanone | 4 equiv. Bromine | Tribromo indanone, Dibromo indanone, Monobromo indandione | 53, 20, 20 | [4] |

| 4-Chloro-1-indanone | Bromine, CCl4, room temp | 2-Bromo-4-chloro-1-indanone | 40 | [5] |

| 4-Chloro-1-indanone | Bromine (2:1 molar ratio), CCl4, room temp | 2,2-Dibromo-4-chloro-1-indanone | 68 | [5] |

| 5-Acetamidoindane | Bromine, Acetic acid | 5-Acetamido-6-bromoindane | - | [6] |

| 1-(2,3-dihydro-2-ethyl-1-methyl-1H-inden-2-yl)ethanone | Bromine, Methylene chloride | 2-Bromo-1-(2,3-dihydro-2-ethyl-1-methyl-1H-inden-2-yl)ethanone | - | [7] |

| 1-(2,3-dihydro-2-methyl-1H-inden-2-yl)ethanone | Bromine, Methylene chloride, 10°C | 2-Bromo-1-(2,3-dihydro-2-methyl-1H-inden-2-yl)ethanone | - | [4] |

| Indene | Bromine, with or without aprotic solvent | 1,2-Dibromoindane | - | [5] |

Synthesis from Brominated Precursors

Alternatively, brominated indane derivatives can be synthesized by employing brominated starting materials in ring-forming reactions. This approach offers control over the initial position of the bromine atom.

Table 2: Synthesis of Brominated Indane Derivatives from Brominated Precursors

| Brominated Precursor | Reaction | Product | Yield (%) | Reference |

| 3-(3-Bromophenyl)propionic acid | Friedel-Crafts reaction with chlorosulfonic acid | 5-Bromo-1-indanone | - | [7] |

| 4-(3-Chloropropanoyl)bromobenzene | Aluminum chloride, Sodium chloride, 180-220°C | 5-Bromo-1-indanone | - | [4] |

| 5-Bromo-1-indanone | Suzuki-Miyaura cross-coupling with various boronic acids | 5-Aryl-1-indanone derivatives | - | [8] |

Experimental Protocols

General Procedure for Photochemical Bromination of Indan-1-one[4]

A solution of indan-1-one in a suitable solvent (e.g., chloroform) is irradiated with a lamp (e.g., 150 W projector lamp) in the presence of bromine. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting residue is purified by crystallization or column chromatography to isolate the various brominated products.

Synthesis of 2-Bromo-4-chloro-1-indanone[5]

To a solution of 4-chloro-1-indanone in carbon tetrachloride at room temperature, a solution of bromine in carbon tetrachloride is added dropwise with the exclusion of light. The reaction mixture is stirred for a specified time. After completion, the reaction is quenched, and the product is extracted, dried, and purified by crystallization to yield pale yellow crystals.

Synthesis of 5-Bromo-1-indanone via Friedel-Crafts Cyclization[4]

4-(3-Chloropropanoyl)bromobenzene is added to a molten mixture of aluminum chloride and sodium chloride at 180°C. The temperature is raised to 220°C for 30 minutes. The reaction mixture is then poured onto ice and treated with acetic acid. The resulting solid is collected, dissolved in ether, dried, and concentrated. The crude product is recrystallized from methanol to give 5-bromoindan-1-one.

Caption: General synthetic strategies for obtaining brominated indane derivatives.

Spectroscopic Data

The structures of the synthesized brominated indane derivatives are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Selected Spectroscopic Data for Brominated Indane Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| 5-Bromo-1-indanone | 7.82-7.79 (d, J = 7.4 Hz, 1H), 7.67-7.55 (m, 3H), 3.19 (t, 2H), 2.72 (t, 2H) | 206.9, 156.2, 147.3, 135.6, 132.6, 128.8, 126.3, 124.6, 124.2, 36.7, 26.1 | [8] |

| 5-(4-Methoxyphenyl)-1-indanone | 7.80-7.78 (d, J = 7.2 Hz, 1H), 7.63-7.55 (m, 4H), 7.01-6.99 (m, 2H), 3.87 (s, 3H), 3.17 (t, 2H), 2.72 (t, 2H) | 206.9, 160.2, 156.2, 147.3, 135.6, 132.6, 128.8, 126.3, 124.6, 124.2, 114.6, 55.6, 36.7, 26.1 | [8] |

| 5-(4-Ethylphenyl)-1-indanone | 7.82-7.79 (d, J = 7.4 Hz, 1H), 7.67-7.55 (m, 3H), 7.33-7.30 (m, 3H), 3.19 (t, 2H), 2.76-2.68 (m, 4H), 1.29 (t, 3H) | 206.9, 156.2, 147.8, 144.9, 137.6, 135.9, 128.8, 127.6, 126.7, 125.0, 124.2, 36.8, 28.8, 26.1, 15.8 | [8] |

| 2-Bromo-6-methoxy-3-phenyl-1-indanone | - | - | [9] |

Biological Activities

Brominated indane derivatives have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of brominated indane derivatives against various cancer cell lines. The presence and position of the bromine atom, along with other substituents, can significantly influence the anticancer potency.

Table 4: Anticancer Activity of Brominated Indane Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2, A549, Skov-3 | 2.357–3.012 | |

| 2-Benzylidene-1-indanones (general class) | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [6] |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29, COLO 205, KM 12 | 0.41 ± 0.19 to 6.85 ± 1.44 | [10] |

| Brominated Plastoquinone Analog (BrPQ5) | Various (NCI-60 panel) | GI₅₀: 1.55 - 4.41 | [11] |

While the precise mechanisms of action for many brominated indane derivatives are still under investigation, related compounds have been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways like NF-κB.[12][13] For instance, some brominated chalcones, which share structural similarities with certain indanone derivatives, have been shown to induce apoptosis in gastric cancer cells through ROS-mediated upregulation of death receptors DR4 and DR5.[12]

Caption: A hypothetical pathway for apoptosis induction by brominated indanones.

Antimicrobial Activity

Brominated indane derivatives have also demonstrated promising activity against various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.[14]

Table 5: Antimicrobial Activity of Brominated Indane Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-Bromoindolglyoxylamide polyamine derivative (3) | Staphylococcus aureus, S. intermedius | - | [14] |

| Bromoanilines (general class) | Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis | - | [15] |

| 2,7-Dibromophenanthrenequinone | Staphylococcus aureus | 20 | [16] |

| 3,6-Dibromophenanthrenequinone | Staphylococcus aureus | 50 | [16] |

The mechanism of antimicrobial action for some brominated compounds involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death in microorganisms.[16][17]

Caption: Proposed mechanisms for the antimicrobial activity of brominated indanes.

Cholinesterase Inhibition

Certain indanone derivatives are known to be potent inhibitors of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease. While specific data for brominated indane derivatives as cholinesterase inhibitors is emerging, the indanone scaffold itself is a well-established pharmacophore for this target. For example, the drug Donepezil, used to treat Alzheimer's disease, is an indanone derivative.[9][18]

Table 6: Cholinesterase Inhibitory Activity of Indanone Derivatives (for context)

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) | Acetylcholinesterase (AChE) | - | [18] |

| Daidzein derivative (15a) | Acetylcholinesterase (AChE) | 2.14 ± 0.31 | [19] |

Conclusion

Brominated indane derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The synthetic methodologies for accessing these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The available data on their anticancer and antimicrobial properties, coupled with the known potential of the indanone scaffold to inhibit key enzymes like cholinesterases, underscores the significant potential of this compound class in drug discovery.

Further research is warranted to elucidate the precise mechanisms of action, particularly the specific signaling pathways modulated by brominated indane derivatives in various disease models. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents. The development of efficient and green synthetic methods will also be important for the sustainable production of these valuable compounds. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of medicinal chemistry through the exploration of novel brominated indane derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and the evaluation of cholinesterase inhibition and blood-brain permeability of daidzein derivatives or analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5'-Bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene], a halogenated spiro compound with potential applications in organic synthesis and drug discovery. This document details its chemical identity, structure, physical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

IUPAC Name: 5'-Bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene]

Synonyms:

-

5-Bromo-1,1-(ethylenedioxo)-indane

-

5-Bromoindan-1-one ethylene ketal

CAS Number: 760995-51-5[1]

Molecular Structure:

The structure of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] consists of an indane ring system where the ketone at position 1 is protected as a cyclic ketal using ethylene glycol. A bromine atom is substituted at the 5th position of the indane ring.

![Chemical structure of 5'-Bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene]](https://www.tcichemicals.com/images/product_images/B3645.png)

Physicochemical Data

A summary of the key physicochemical properties of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| MDL Number | MFCD08706455 | [1] |

Experimental Protocol: Synthesis

The synthesis of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] is achieved through the ketalization of its precursor, 5-bromo-1-indanone, with ethylene glycol. This reaction serves to protect the ketone functional group, a common strategy in multi-step organic synthesis.

Reaction Scheme:

Caption: Synthesis of the target compound via ketalization.

Materials:

-

5-Bromo-1-indanone

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or another suitable azeotroping solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-bromo-1-indanone (1 equivalent) in toluene.

-

Addition of Reagents: Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) to the solution.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene].

-

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships and Workflows

The synthesis of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] is a key step in more complex synthetic pathways where the indanone carbonyl group requires protection.

Caption: Synthetic utility of the target compound.

This workflow illustrates that the formation of 5'-bromo-2',3'-dihydrospiro[dioxolane-2,1'-indene] is a crucial intermediate step. The protected ketone allows for selective reactions at other positions of the molecule, such as the bromine atom, without interference from the otherwise reactive carbonyl group. Subsequent deprotection regenerates the ketone for further transformations. This strategy is fundamental in the synthesis of complex molecules and potential drug candidates.

References

Key Characteristics of Halogenated Indane Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, pharmacological activity, and therapeutic potential of halogenated indane derivatives for researchers, scientists, and drug development professionals.

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid framework provides a valuable platform for the design of compounds with specific spatial orientations, leading to high-affinity interactions with biological targets. The introduction of halogen atoms onto this scaffold further enhances its therapeutic potential by modulating its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the key characteristics of halogenated indane compounds, with a focus on their synthesis, pharmacological evaluation, and mechanism of action, particularly in the context of neurological disorders.

Core Physicochemical and Pharmacological Properties

The addition of halogens to the indane nucleus significantly influences the molecule's properties. The electronegativity and size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine) can alter the electronic distribution within the molecule, impacting its polarity and ability to form specific interactions with protein targets.[1] Halogenation, particularly with fluorine, can block sites of metabolism, thereby increasing the compound's in vivo half-life.[2] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can contribute to enhanced binding affinity and selectivity.[3][4]

Halogenated indane derivatives have shown promise in a variety of therapeutic areas, including as anticancer, anti-inflammatory, and neuroprotective agents.[5][6] A notable area of investigation is their activity at dopamine receptors, which are implicated in numerous neurological and psychiatric conditions such as Parkinson's disease and schizophrenia.

Data Presentation: Dopamine Receptor Affinity of Halogenated Aminoindanes

The following tables summarize the in vitro binding affinities of a series of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and their non-halogenated analogs for D1-like and D2-like dopamine receptors. The data is presented as inhibition constants (Ki), which represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: In Vitro Affinity (Ki, nM) of 6-Hydroxy-Substituted Aminoindanes for Dopamine D1-like and D2-like Receptors [7]

| Compound | Substitution | D1-like ([³H]SCH23390) | D2-like ([³H]YM-09151-2) |

| 10 | H | >10000 | >10000 |

| 4a | 5-Fluoro | >10000 | >10000 |

| 14 | H, N(n-Pr)₂ | 1850 ± 250 | 110 ± 15 |

| 4c | 5-Fluoro, N(n-Pr)₂ | 2300 ± 300 | 130 ± 20 |

| 20 | H, N(Me)allyl | 3500 ± 400 | 45 ± 6 |

| 4e | 5-Fluoro, N(Me)allyl | 4100 ± 500 | 50 ± 7 |

Table 2: In Vitro Affinity (Ki, nM) of 5-Hydroxy-Substituted Aminoindanes for Dopamine D1-like and D2-like Receptors [7]

| Compound | Substitution | D1-like ([³H]SCH23390) | D2-like ([³H]YM-09151-2) |

| 11 | H | >10000 | >10000 |

| 5a | 6-Fluoro | >10000 | >10000 |

| 15 | H, N(n-Pr)₂ | 1500 ± 200 | 90 ± 12 |

| 5c | 6-Fluoro, N(n-Pr)₂ | 1900 ± 250 | 115 ± 18 |

| 21 | H, N(Me)allyl | 2800 ± 350 | 38 ± 5 |

| 5e | 6-Fluoro, N(Me)allyl | 3200 ± 400 | 42 ± 6 |

Data are presented as mean ± S.E.M. of at least three independent experiments.

These data indicate that while the introduction of a fluorine atom at the 5 or 6-position of the indane ring in these specific derivatives does not dramatically alter the binding affinity for D1-like or D2-like receptors compared to their non-halogenated counterparts, the nature of the substituent on the amino group plays a significant role in determining affinity and selectivity.[7] Specifically, N,N-di-n-propyl and N-methyl-N-allyl substitutions lead to a notable increase in affinity for the D2-like receptor.[7]

Experimental Protocols

Synthesis of Halogenated Indane Derivatives

A general approach to the synthesis of halogenated indanones involves the intramolecular Friedel-Crafts acylation of a halogenated phenylpropionic acid or a related precursor. Subsequent modifications can then be made to introduce other functional groups, such as an amino group.

Detailed Experimental Protocol for the Synthesis of trans-2-Amino-5-fluoro-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene (Representative Example)

The synthesis of the title compound can be achieved through a multi-step process, as described in the literature, starting from appropriately substituted precursors.[7] A key step often involves the cyclization of a substituted phenylpropionic acid to form the corresponding indanone, followed by reduction and introduction of the amino group.

-

Step 1: Friedel-Crafts Cyclization to form a Halogenated Indanone. A solution of 3-(4-fluoro-3-methoxyphenyl)propanoic acid in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid catalyst (e.g., aluminum chloride) to induce intramolecular acylation and formation of the corresponding 5-fluoro-6-methoxy-1-indanone. The reaction is typically stirred at room temperature and then quenched with ice water. The product is extracted with an organic solvent and purified by chromatography.

-

Step 2: Introduction of the Phenyl Group. The halogenated indanone is reacted with a phenyl Grignard reagent (phenylmagnesium bromide) in an anhydrous solvent like tetrahydrofuran (THF) to introduce the phenyl group at the 1-position. This reaction typically proceeds via nucleophilic addition to the carbonyl group.

-

Step 3: Formation of the Amino Group. The resulting tertiary alcohol can be converted to an amine through a series of reactions, which may include dehydration to the indene, followed by stereoselective epoxidation and subsequent ring-opening with an amine source, or through a Ritter reaction followed by hydrolysis.

-

Step 4: Demethylation to the Phenol. The methoxy group is cleaved to the corresponding hydroxy group using a demethylating agent such as boron tribromide (BBr₃) in an inert solvent.

In Vitro Radioligand Binding Assays

The affinity of the synthesized compounds for dopamine receptors is determined using radioligand binding assays with membranes prepared from tissues or cells expressing the target receptors (e.g., porcine striatum).[7]

-

Membrane Preparation: The tissue is homogenized in a buffer solution and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]SCH23390 for D1-like receptors, [³H]YM-09151-2 for D2-like receptors) and varying concentrations of the test compound.

-

Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity retained on the filter is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the D2-like dopamine receptors, which are coupled to Gi/o proteins. Activation of these receptors by an agonist, such as a halogenated aminoindane derivative, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

Caption: Dopamine D2 Receptor Signaling Cascade.

Experimental Workflow for Synthesis and Evaluation

The logical flow from chemical synthesis to biological evaluation is a critical aspect of drug discovery. The following diagram outlines a typical workflow for the development of halogenated indane compounds.

Caption: Drug Discovery Workflow for Halogenated Indanes.

References

- 1. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Bromo-1,1-(ethylenedioxy)-indane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,1-(ethylenedioxy)-indane is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its structure combines a brominated aromatic ring, ripe for functionalization via cross-coupling reactions, with a protected ketone functionality. This dual reactivity allows for the selective modification of the aromatic core while preserving the latent carbonyl group for subsequent transformations. This intermediate is particularly useful in the synthesis of complex molecular scaffolds that are central to the development of novel therapeutic agents, including kinase inhibitors for cancer therapy.

The ethylene ketal acts as a robust protecting group for the 1-indanone carbonyl, stable to a wide range of reaction conditions, including those typically employed in palladium-catalyzed cross-coupling reactions. This enables the selective elaboration of the 5-bromo position through powerful C-C and C-N bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. Subsequent deprotection of the ketal under acidic conditions readily reveals the ketone, providing a handle for further derivatization.

Synthesis of 5-Bromo-1,1-(ethylenedioxy)-indane

The preparation of 5-Bromo-1,1-(ethylenedioxy)-indane is typically achieved through the ketalization of 5-bromo-1-indanone.

Experimental Protocol: Ketalization of 5-bromo-1-indanone

This protocol is based on standard ketalization procedures.

Materials:

-

5-bromo-1-indanone

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene or benzene (for azeotropic removal of water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus (optional)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add 5-bromo-1-indanone (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

-

Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-Bromo-1,1-(ethylenedioxy)-indane as a pure solid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. 5-Bromo-1,1-(ethylenedioxy)-indane is an excellent substrate for these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the indane core. The resulting 5-aryl-1,1-(ethylenedioxy)-indane derivatives are precursors to a range of biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,1-(ethylenedioxy)-indane with Phenylboronic Acid (Representative Protocol)

This protocol is adapted from known procedures for similar aryl bromides.

Materials:

-

5-Bromo-1,1-(ethylenedioxy)-indane

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos) if using Pd(OAc)₂

-

Potassium carbonate (K₂CO₃) or another suitable base

-

A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq). If using a Pd(II) source like Pd(OAc)₂, also add a suitable ligand (e.g., PPh₃, 0.08-0.20 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,1-(ethylenedioxy)-indane.

Quantitative Data for Suzuki-Miyaura Coupling of 5-bromo-1-indanone (for comparison)

The following table summarizes data for the related compound, 5-bromo-1-indanone, which provides an indication of expected yields and conditions.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 92 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 88 |

Data is illustrative and based on typical Suzuki-Miyaura reaction conditions.

Applications in Heck Reactions

The Heck reaction provides a means to form carbon-carbon bonds between aryl halides and alkenes. 5-Bromo-1,1-(ethylenedioxy)-indane can be coupled with various alkenes to introduce vinyl or substituted vinyl groups at the 5-position.

Experimental Protocol: Heck Reaction of 5-Bromo-1,1-(ethylenedioxy)-indane with n-Butyl Acrylate (Representative Protocol)

This protocol is based on general Heck reaction conditions.

Materials:

-

5-Bromo-1,1-(ethylenedioxy)-indane

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Triethylamine (Et₃N) or another suitable base

-

A suitable solvent (e.g., DMF, DMA, or acetonitrile)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk flask, add 5-Bromo-1,1-(ethylenedioxy)-indane (1.0 eq), Pd(OAc)₂ (0.01-0.05 eq), and PPh₃ (0.02-0.10 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent (e.g., DMF), followed by triethylamine (1.5-2.0 eq) and n-butyl acrylate (1.2-1.5 eq).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the desired product.

Deprotection of the Ethylene Ketal

To unmask the ketone functionality, the ethylene ketal can be readily cleaved under acidic conditions.

Experimental Protocol: Deprotection

Materials:

-

5-Aryl-1,1-(ethylenedioxy)-indane derivative

-

Acetone

-

Dilute hydrochloric acid (e.g., 2M HCl) or another acid catalyst

Procedure:

-

Dissolve the 5-aryl-1,1-(ethylenedioxy)-indane in a mixture of acetone and water.

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting 5-aryl-1-indanone if necessary.

Application in Drug Discovery: Targeting the B-Raf Kinase Pathway

The indane scaffold is a privileged structure in medicinal chemistry. Derivatives of 5-substituted indanones have been investigated as inhibitors of various protein kinases, including B-Raf. The B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the B-Raf gene are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.

Caption: The B-Raf/MEK/ERK signaling pathway and the point of intervention for 5-substituted indanone-based inhibitors.

The synthesis of libraries of 5-substituted indanones, enabled by the use of 5-Bromo-1,1-(ethylenedioxy)-indane, is a key strategy in the discovery of novel B-Raf inhibitors. The workflow for such a drug discovery effort is outlined below.

Caption: A typical workflow for the synthesis and screening of a library of potential kinase inhibitors.

Conclusion

5-Bromo-1,1-(ethylenedioxy)-indane is a versatile and highly useful building block in modern organic synthesis. Its ability to undergo selective functionalization at the aromatic ring, while the ketone is protected, makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the exciting area of drug discovery.

Application Note & Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,1-(ethylenedioxo)-indane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1,1-(ethylenedioxo)-indane with various aryl and heteroaryl boronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in many pharmaceutical agents.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures to achieve efficient coupling, offering a versatile method for the synthesis of novel 5-substituted indane derivatives. Such derivatives are of significant interest in medicinal chemistry due to their structural similarity to compounds with diverse biological activities.[3]

Introduction

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, has become an indispensable tool in organic synthesis for the formation of C-C bonds.[2][3] The reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[2][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a highly utilized method in the pharmaceutical industry for the synthesis of complex molecules.[1][6]

This compound is a valuable building block for the synthesis of various indane derivatives. The indane scaffold is a privileged structure found in numerous biologically active compounds.[3] This protocol provides a general and robust method for the functionalization of the 5-position of the indane ring system via Suzuki-Miyaura coupling, opening avenues for the creation of diverse chemical libraries for drug discovery.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.

Materials and Reagents:

-

Substrate: this compound

-

Coupling Partner: Aryl or heteroaryl boronic acid (or boronic ester)

-

Palladium Catalyst:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[7]

-

-

Ligand:

-

Base:

-

Solvent:

Equipment:

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Syringes and needles

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., flash column chromatography)

Reaction Setup and Procedure:

The following procedure is a general starting point and can be adapted based on the specific reactants and available catalysts.

-

Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂; 0.01-0.05 equiv.) and ligand (e.g., SPhos; 0.02-0.10 equiv.) are typically pre-mixed. Add this catalyst/ligand mixture to the Schlenk flask. Alternatively, a pre-catalyst like Pd(dppf)Cl₂ can be used directly.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-substituted-1,1-(ethylenedioxo)-indane derivative.

Data Presentation: General Reaction Parameters

The following table summarizes typical quantitative data for setting up the Suzuki coupling reaction.

| Component | Molar Equivalents | Typical Mol % (for catalyst/ligand) |

| This compound | 1.0 | - |

| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | - |

| Palladium Catalyst (e.g., Pd(OAc)₂) | - | 1 - 5 mol% |

| Ligand (e.g., SPhos) | - | 2 - 10 mol% |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 | - |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This protocol provides a comprehensive framework for the successful Suzuki-Miyaura cross-coupling of this compound. The versatility of this reaction allows for the synthesis of a wide array of 5-aryl and 5-heteroaryl indane derivatives. Researchers can use this protocol as a starting point and optimize conditions to suit their specific substrates and desired outcomes, thereby facilitating the development of novel compounds for potential therapeutic applications.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Bromo-1,1-(ethylenedioxo)-indane as a Versatile Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,1-(ethylenedioxo)-indane is a key building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of pharmaceutical intermediates. The presence of a bromine atom on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the ethylene ketal serves as a robust protecting group for the ketone functionality of the indanone core. This combination allows for selective functionalization of the aromatic ring, leading to the construction of complex molecular architectures found in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on precursors for multi-target-directed ligands for neurodegenerative diseases like Alzheimer's disease.

Chemical Properties and Applications

This compound is a stable, crystalline solid that is readily prepared from its precursor, 5-bromo-1-indanone, through a ketalization reaction with ethylene glycol. Its primary applications in pharmaceutical synthesis involve leveraging the aryl bromide for carbon-carbon and carbon-nitrogen bond formation.

Key Applications:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with aryl or heteroaryl boronic acids to introduce diverse aromatic substituents.

-

Heck Reaction: Vinylation of the aromatic ring to introduce alkenyl groups, which can be further functionalized.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce primary and secondary amines, crucial for many bioactive molecules.

-

Sonogashira Coupling: Introduction of alkyne moieties, providing a gateway to further chemical transformations.

These reactions enable the synthesis of a variety of substituted indanone derivatives, which are core structures in compounds targeting a range of biological pathways. A significant area of application is in the development of multi-target-directed ligands for Alzheimer's disease, where the indanone scaffold is found in molecules designed to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) plaques.[1][2]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 5-Phenyl-1,1-(ethylenedioxo)-indane.

Reaction Scheme:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

To the degassed mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-Phenyl-1,1-(ethylenedioxo)-indane.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol describes the synthesis of 5-(E)-Styryl-1,1-(ethylenedioxo)-indane.

Reaction Scheme:

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-(E)-Styryl-1,1-(ethylenedioxo)-indane.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 5-(Morpholin-4-yl)-1,1-(ethylenedioxo)-indane.

Reaction Scheme:

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

-

Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(Morpholin-4-yl)-1,1-(ethylenedioxo)-indane.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound. Yields are based on reported values for analogous reactions with 5-bromo-1-indanone and may vary depending on the specific substrates and reaction optimization.[3][4]

| Reaction Type | Aryl/Vinyl/Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | 85-95 |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | 80-90 |

| Heck | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 18-24 | 70-85 |

| Heck | Ethyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 18-24 | 65-80 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12-18 | 75-90 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12-18 | 70-85 |

Visualizations

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship: Synthesis of Pharmaceutical Intermediates

References

Application Notes and Protocols for the Derivatization of 5-Bromo-1,1-(ethylenedioxo)-indane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 5-Bromo-1,1-(ethylenedioxo)-indane, a valuable building block in medicinal chemistry and materials science. The following sections detail common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as a protocol for lithiation-substitution. While specific literature examples for the derivatization of this exact molecule are limited, the provided protocols are based on established methodologies for structurally similar aryl bromides and are expected to be highly applicable. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Synthesis of Starting Material: this compound

The starting material can be prepared from commercially available 5-bromo-1-indanone via ketalization.

Protocol 1: Ketalization of 5-Bromo-1-indanone

A solution of 5-bromo-1-indanone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. Upon cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following are generalized protocols for the derivatization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | This compound (1 equiv) |

| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) |

| Catalyst | Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv) |

| Base | K₂CO₃ (2 equiv) or Cs₂CO₃ (2 equiv) |

| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |

| Temperature | 80-100 °C |

| Reaction Time | 4-24 hours |

| Typical Yield | 70-95% (based on similar substrates) |

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1 equiv), the corresponding arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2 equiv), is added the solvent system (e.g., toluene/water 4:1). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is then added, and the mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[1][2]

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Aryl Halide | This compound (1 equiv) |

| Amine | Primary or secondary amine (1.2 equiv) |

| Catalyst | Pd₂(dba)₃ (0.02 equiv) with a suitable ligand (e.g., XPhos, RuPhos, 0.04 equiv) |

| Base | NaOtBu (1.4 equiv) or K₃PO₄ (2 equiv) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 8-24 hours |

| Typical Yield | 60-90% (based on general procedures) |

Protocol 3: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv) are combined. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous solvent (e.g., toluene) is then added via syringe. The reaction mixture is heated in an oil bath at the specified temperature until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide.[3][4]

Table 3: Representative Reaction Conditions for Sonogashira Coupling

| Parameter | Condition |

| Aryl Halide | This compound (1 equiv) |

| Alkyne | Terminal alkyne (1.2-1.5 equiv) |

| Catalyst | Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv) |

| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) |

| Solvent | THF or DMF |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 2-12 hours |

| Typical Yield | 75-98% (based on general procedures) |

Protocol 4: General Procedure for Sonogashira Coupling

To a solution of this compound (1 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and the copper(I) iodide (CuI, 0.06 equiv) are added. The mixture is degassed, and the amine base (e.g., Et₃N, 3 equiv) is added. The reaction is stirred at the appropriate temperature and monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by column chromatography.

Lithiation-Substitution Reaction

For the introduction of other functional groups, a lithium-halogen exchange followed by quenching with an electrophile can be employed.

Table 4: Representative Reaction Conditions for Lithiation-Substitution

| Parameter | Condition |

| Aryl Halide | This compound (1 equiv) |

| Lithium Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv) |

| Electrophile | Various (e.g., DMF, CO₂, aldehydes, ketones) (1.2 equiv) |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | -78 °C |

| Reaction Time | 1-3 hours |

| Typical Yield | Variable, dependent on electrophile |

Protocol 5: General Procedure for Lithiation and Quenching with an Electrophile